molecular formula C16H26N5O7PS B10756687 2-Methylthio-N6-isopentenyl-adenosine-5'-monophosphate

2-Methylthio-N6-isopentenyl-adenosine-5'-monophosphate

Cat. No.: B10756687
M. Wt: 463.4 g/mol
InChI Key: LCHGAOHLDYRACA-SDBHATRESA-N
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Preparation Methods

The synthetic routes for this compound involve the addition of an isopentenyl group (3-methylbutyl) to the N6 position of adenosine

Chemical Reactions Analysis

2-METHYLTHIO-N6-ISOPENTENYL-ADENOSINE-5’-MONOPHOSPHATE can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. For instance:

    Oxidation: Oxidative processes may involve mild oxidants like hydrogen peroxide or more robust reagents like potassium permanganate.

    Reduction: Reduction reactions can employ reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Substitution reactions may occur at the sulfur or nitrogen atoms, leading to modified derivatives.

Scientific Research Applications

Researchers have explored the compound’s utility in various fields:

    Chemistry: It serves as a valuable building block for synthesizing other bioactive molecules.

    Biology: Its presence in RNA can influence RNA folding and function.

    Medicine: Investigations into its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Applications in drug development, enzyme studies, and nucleotide-based therapies.

Mechanism of Action

The compound likely exerts its effects through interactions with specific molecular targets and pathways. Further research is needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

Properties

Molecular Formula

C16H26N5O7PS

Molecular Weight

463.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(3-methylbutylamino)-2-methylsulfanylpurin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C16H26N5O7PS/c1-8(2)4-5-17-13-10-14(20-16(19-13)30-3)21(7-18-10)15-12(23)11(22)9(28-15)6-27-29(24,25)26/h7-9,11-12,15,22-23H,4-6H2,1-3H3,(H,17,19,20)(H2,24,25,26)/t9-,11-,12-,15-/m1/s1

InChI Key

LCHGAOHLDYRACA-SDBHATRESA-N

Isomeric SMILES

CC(C)CCNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O

Canonical SMILES

CC(C)CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O

Origin of Product

United States

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